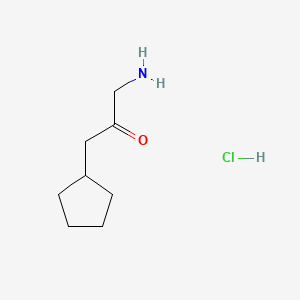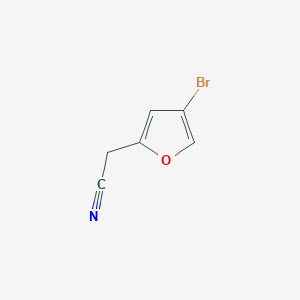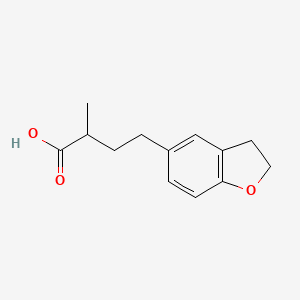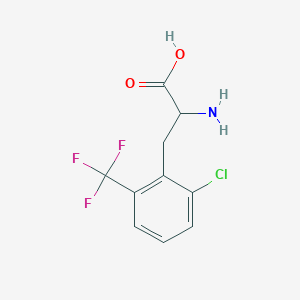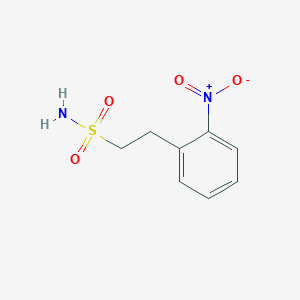
2-(2-Nitrophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzyl chloride with sodium sulfonamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide anion attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-(2-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: 2-(2-Nitrophenyl)ethane-1-sulfonic acid.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-(4-Nitrophenyl)ethane-1-sulfonamide
- 2-(2-Nitrophenyl)ethane-1-sulfonic acid
- 2-(2-Aminophenyl)ethane-1-sulfonamide
Comparison: 2-(2-Nitrophenyl)ethane-1-sulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to 2-(4-Nitrophenyl)ethane-1-sulfonamide, the ortho position of the nitro group in this compound can lead to different steric and electronic effects, affecting its interactions with other molecules.
Propriétés
Formule moléculaire |
C8H10N2O4S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2,(H2,9,13,14) |
Clé InChI |
DGGXQDQGRKJEFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCS(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
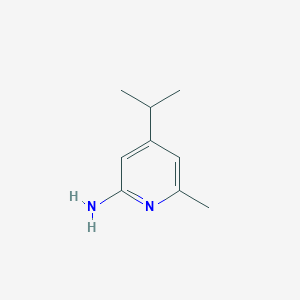
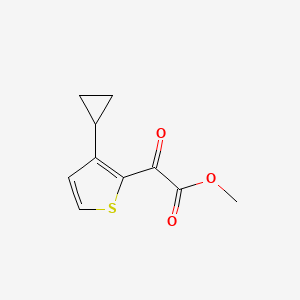
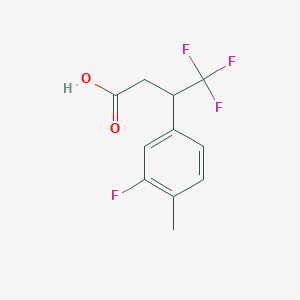
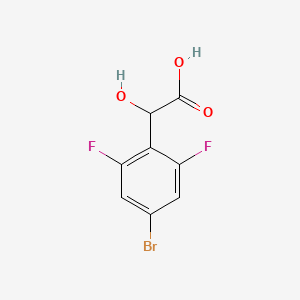
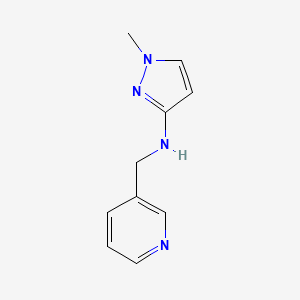
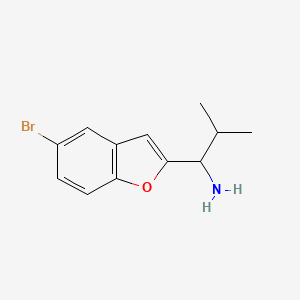
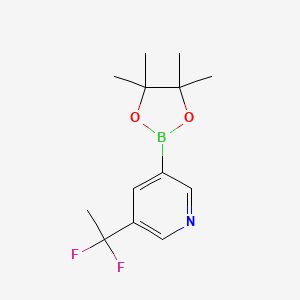
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

